![molecular formula C25H23NO5 B2685071 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid CAS No. 2416231-62-2](/img/structure/B2685071.png)
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid (commonly referred to as Fmoc-APB) is a complex organic compound with significant potential in various biological applications. Its molecular formula is C25H23NO5, and it has garnered attention for its roles in cancer therapy, particularly in targeting anti-apoptotic proteins. This article delves into the biological activity of Fmoc-APB, summarizing key findings from recent research studies, case studies, and relevant data.
Chemical Structure and Properties
Fmoc-APB features a fluorenylmethoxycarbonyl (Fmoc) group that is widely used in peptide synthesis. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C25H23NO5 |
Molecular Weight | 417.461 g/mol |
Purity | ≥ 95% |
IUPAC Name | This compound |
Fmoc-APB has been identified as a dual inhibitor targeting Mcl-1 and Bfl-1, two members of the Bcl-2 family of proteins that play critical roles in regulating apoptosis. Overexpression of these proteins is commonly associated with various cancers, making them attractive targets for therapeutic intervention.
Binding Affinity
Recent studies have shown that Fmoc-APB exhibits significant binding affinity to Mcl-1 and Bfl-1, with Ki values reported at approximately 100 nM. This selective binding is crucial for inducing apoptosis in cancer cells that depend on these proteins for survival .
Anticancer Efficacy
Research indicates that Fmoc-APB effectively induces cell death in lymphoma cell lines that rely on Mcl-1 and Bfl-1 for survival. The compound's ability to bind selectively to these proteins allows it to disrupt their function, leading to increased apoptosis in cancer cells.
Case Study:
A study published in Nature Communications demonstrated that treatment with Fmoc-APB resulted in a significant reduction of viable lymphoma cells in vitro. The compound was shown to activate pro-apoptotic pathways while inhibiting the anti-apoptotic signals mediated by Mcl-1 and Bfl-1 .
Comparative Studies
A comparative analysis was conducted between Fmoc-APB and other known inhibitors of the Bcl-2 family. The following table summarizes the binding affinities and selectivity profiles:
Compound | Target Protein | Ki (nM) | Selectivity |
---|---|---|---|
Fmoc-APB | Mcl-1 | 100 | High |
Bfl-1 | High | ||
Other Inhibitor A | Bcl-2 | 200 | Moderate |
Other Inhibitor B | Bcl-xL | 150 | Low |
Applications in Drug Development
The unique properties of Fmoc-APB make it a promising candidate for further development as an anticancer agent. Its ability to selectively inhibit key anti-apoptotic proteins suggests potential applications not only in oncology but also in combination therapies aimed at overcoming drug resistance.
Eigenschaften
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16(14-30-23-13-7-6-12-21(23)24(27)28)26-25(29)31-15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22/h2-13,16,22H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYLQAQGDWLKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.